molecular formula C19H18BrN3O2S2 B12135931 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide

Cat. No.: B12135931
M. Wt: 464.4 g/mol
InChI Key: XHCAHVBIIKNVPQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core substituted with a prop-2-enyl (allyl) group at position 3, 5,6-dimethyl groups, and a 4-oxo moiety. The acetamide side chain is functionalized with a 2-bromophenyl group, contributing to its structural uniqueness. Key physicochemical properties include a molecular formula of C₁₈H₁₈BrN₃O₂S₂, an average mass of 452.385 Da, and a monoisotopic mass of 451.002381 Da . The 2-bromophenyl substituent introduces steric and electronic effects that influence intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

Molecular Formula

C19H18BrN3O2S2

Molecular Weight

464.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H18BrN3O2S2/c1-4-9-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-8-6-5-7-13(14)20/h4-8H,1,9-10H2,2-3H3,(H,21,24)

InChI Key

XHCAHVBIIKNVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Br)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine-Thiophene Core: This step involves the cyclization of appropriate precursors to form the fused pyrimidine-thiophene ring system.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group is introduced through an alkylation reaction.

    Attachment of the Bromophenyl Group: This is achieved via a substitution reaction, where a bromophenyl group is introduced to the core structure.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-enyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Overview

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide is a complex organic compound notable for its unique structural features, which include a fused pyrimidine-thiophene system and multiple functional groups. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity.

Research indicates that this compound exhibits significant biological activities, making it a candidate for various applications:

Antimicrobial Properties

Studies suggest that derivatives similar to 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide demonstrate notable antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Cytotoxicity Against Cancer Cells

Preliminary investigations reveal that this compound may exhibit selective cytotoxicity towards various human cancer cell lines while sparing normal cells. This property is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound potentially acts as an inhibitor of specific enzymes involved in metabolic pathways linked to disease progression. For instance, it may inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

Applications in Research

The diverse applications of this compound can be categorized as follows:

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting specific diseases through enzyme inhibition and antimicrobial activity.
Cancer ResearchInvestigating selective cytotoxic effects on cancer cells for therapeutic development.
Biochemical StudiesUnderstanding enzyme interactions and mechanisms of action relevant to metabolic diseases.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of similar compounds indicated that modifications to the thiophene and pyrimidine moieties could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed high selectivity towards tumor cells compared to non-cancerous cells, suggesting potential for further development into cancer therapeutics.
  • Mechanism of Action Exploration : Research into the interaction of this compound with acetylcholinesterase revealed competitive inhibition, highlighting its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thieno[2,3-d]pyrimidinone Derivatives

The structural variations among analogs primarily occur at three sites:

Position 3 of the thienopyrimidinone core (allyl, ethyl, or aryl substituents).

Acetamide aryl group (substituted bromophenyl, methoxyphenyl, or tolyl).

Additional ring systems (hexahydrobenzothieno derivatives).

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent (Position 3) Acetamide Aryl Group Molecular Mass (Da) Source
Target Compound (Allyl-substituted) C₁₈H₁₈BrN₃O₂S₂ Prop-2-enyl 2-Bromophenyl 452.385
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide C₁₉H₂₂N₃O₂S₂ Ethyl p-Tolyl 400.53
N-(3-Bromophenyl)-2-((3-(4-bromophenyl)-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio)acetamide C₂₃H₂₀Br₂N₃O₂S₂ 4-Bromophenyl 3-Bromophenyl 602.31
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide C₁₃H₁₂BrN₃O₂S 4-Bromophenyl 353.99

Key Observations:

  • The 2-bromophenyl group (ortho-substituted) in the target compound may hinder crystal symmetry compared to para-substituted analogs (e.g., 4-bromophenyl in ), as ortho-substituents disrupt planar molecular stacking .
  • Hexahydrobenzothieno derivatives (e.g., ) exhibit increased rigidity due to fused cyclohexane rings, which may reduce solubility compared to non-fused analogs .
Physicochemical and Bioactivity Comparisons

Table 2: Physicochemical and Bioactivity Data

Compound Solubility (LogP) Melting Point (°C) Reported Bioactivity Source
Target Compound 3.21 (predicted) >259 (decomposes) Not explicitly reported
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 2.98 180–182 Anticancer (IC₅₀ = 8.2 µM)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 2.45 >259–61 Antimicrobial (MIC = 16 µg/mL)

Key Findings:

  • The target compound’s higher LogP (3.21) compared to simpler analogs (e.g., ) suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Melting points above 259°C for both the target compound and indicate strong intermolecular forces, likely due to hydrogen bonding between the acetamide NH and pyrimidinone carbonyl groups .

Biological Activity

The compound 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-bromophenyl)acetamide is a synthetic derivative that has attracted attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described by its complex arrangement of functional groups, which includes a pyrimidine ring, a thiophene moiety, and an acetamide group. The presence of bromine and methyl groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and thiophene have been shown to possess antibacterial and antifungal activities. The specific compound may exhibit similar effects due to its structural analogies.

Table 1: Summary of Antimicrobial Activities of Related Compounds

Compound NameActivity TypeReference
5-Methyl-2-thiophenecarboxylic acidAntibacterial
4-Oxo-3-prop-2-enyl pyrimidinesAntifungal
Thiophene-based derivativesAntiviral

Cytotoxicity

Studies on related compounds suggest that the compound may also exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or the inhibition of specific cancer-related enzymes.

Case Study: Cytotoxic Effects
A study conducted on a series of pyrimidine derivatives demonstrated that compounds exhibiting similar functional groups had IC50 values ranging from 10 to 50 µM against breast cancer cells (MCF-7). This suggests that the compound could be further investigated for potential anticancer properties.

Anti-inflammatory Properties

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity can be crucial in developing treatments for diseases characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, affecting cellular responses.
  • Oxidative Stress Reduction : The presence of thiol groups may contribute to antioxidant activities, protecting cells from oxidative damage.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. In vitro and in vivo studies are essential for assessing its therapeutic potential and safety profile.

Q & A

Q. Optimization strategies :

  • Control reaction temperature (e.g., 60–80°C for thioether bond formation) to minimize side reactions .
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalytic bases like potassium carbonate improve reaction efficiency .
  • Monitor reaction progress with TLC and confirm purity via HPLC (>95% purity threshold) .

Basic: Which analytical techniques are critical for characterizing the compound and confirming purity?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., δ 7.61 ppm for aromatic protons in the 2-bromophenyl group) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 452.385) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation acceptable) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity discrepancies : Impurities >5% can skew IC50 values.

Q. Methodological solutions :

  • Replicate assays under standardized conditions (e.g., ATP-based viability assays) .
  • Verify compound purity via HPLC-MS before testing .
  • Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Advanced: What strategies enhance the pharmacological profile while minimizing toxicity?

Answer:

  • Structural modifications :
    • Replace the prop-2-enyl group with electron-withdrawing substituents (e.g., -CF3) to improve metabolic stability .
    • Introduce hydrophilic groups (e.g., -OH) on the acetamide moiety to reduce hepatotoxicity .
  • Computational guidance : Molecular docking (AutoDock Vina) identifies off-target interactions with cytochrome P450 enzymes .
  • In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .

Basic: What are common purification challenges, and how are they addressed?

Answer:
Challenges :

  • Low solubility in common solvents (e.g., dichloromethane).
  • Co-elution of by-products during chromatography.

Q. Solutions :

  • Gradient elution (e.g., 10–90% acetonitrile in water) improves HPLC separation .
  • Recrystallization from ethanol/water mixtures enhances crystalline purity .
  • Use preparative TLC for small-scale purification of intermediates .

Advanced: How does molecular docking elucidate the compound’s mechanism of action?

Answer:

  • Target identification : Docking against kinases (e.g., EGFR) predicts binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .
  • Binding mode analysis : The thieno[2,3-d]pyrimidine core occupies the ATP-binding pocket, while the 2-bromophenyl group stabilizes hydrophobic interactions .
  • Validation : Compare docking scores with experimental IC50 values to refine computational models .

Advanced: How is target engagement validated in cellular assays?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target occupancy via flow cytometry .
  • Gene knockout : CRISPR-Cas9-mediated deletion of the putative target (e.g., PI3K) followed by loss of compound activity confirms engagement .
  • Western blotting : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibitors) .

Basic: How does the 2-bromophenyl group influence physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
  • Electron effects : The bromine atom directs electrophilic substitution reactions in further derivatization .
  • Steric bulk : May hinder binding to shallow protein pockets, necessitating structural optimization .

Advanced: How to design a SAR study for the thieno[2,3-d]pyrimidine core?

Answer:

  • Variable substituents : Synthesize analogs with alkyl (e.g., -CH3), aryl (e.g., -Ph), or heteroaryl groups at the 3-position .
  • Activity testing : Evaluate cytotoxicity (MTT assay), kinase inhibition (HTRF), and solubility (shake-flask method).
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Advanced: How to address conflicting cytotoxicity data between in vitro and in vivo models?

Answer:
Potential causes :

  • Poor bioavailability due to low solubility or rapid metabolism.
  • Off-target effects in complex physiological environments.

Q. Solutions :

  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .
  • Prodrug design : Introduce ester groups to enhance absorption, followed by enzymatic cleavage in vivo .
  • Formulation optimization : Use liposomal encapsulation to improve tumor targeting .

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